Decarbofuran

Description

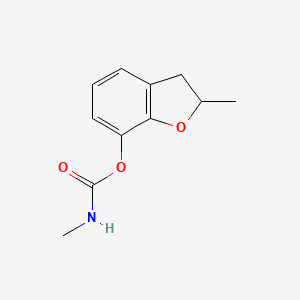

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-8-4-3-5-9(10(8)14-7)15-11(13)12-2/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBRGSSVACAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057985 | |

| Record name | Decarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-67-3 | |

| Record name | Decarbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decarbofuran [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95M6C5LT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Decarbofuran

Established Synthetic Pathways for Decarbofuran

The synthesis of this compound, like other carbamate (B1207046) pesticides, generally involves the formation of the carbamate ester linkage. While specific detailed routes for this compound itself are not extensively detailed in the provided search results, the synthesis of carbamates and related heterocyclic structures provides insight into potential methodologies.

Key Reaction Steps and Precursor Compounds

General synthetic strategies for carbamates often involve the reaction of an alcohol or phenol (B47542) with an isocyanate or a carbamoyl (B1232498) halide. For a compound like this compound, which contains a dihydrobenzofuran core with a carbamate group, the synthesis would likely involve forming the dihydrobenzofuran ring system and then attaching the N-methylcarbamate moiety.

Precursor compounds would include the appropriately substituted phenol or dihydrobenzofuranol and a methylcarbamoylating agent, such as methyl isocyanate or N-methylcarbamoyl chloride. The formation of the dihydrobenzofuran ring itself can be achieved through various cyclization reactions, potentially involving reactions of phenols with appropriately functionalized side chains.

Methodological Advancements in this compound Synthesis

Advancements in synthetic methodologies for similar compounds often focus on improving yields, purity, and sustainability. This can involve exploring different catalysts, reaction conditions (e.g., temperature, pressure, solvent), or alternative precursor compounds. While specific advancements for this compound synthesis are not detailed in the search results, general advancements in organometallic synthesis and the synthesis of heterocyclic compounds could be relevant. mt.com Methodological guidance for systematic reviews of synthesis approaches also highlights the importance of transparent reporting of methods and potential areas for improvement in synthesis processes. nih.govresearchgate.netnih.gov

Exploration of this compound Derivatives and Analogs

The exploration of this compound derivatives and analogs involves modifying its chemical structure to potentially alter its properties. This can include structural modifications to the dihydrobenzofuran ring or the carbamate group, as well as incorporating the this compound moiety into novel heterocyclic systems. google.comopenmedicinalchemistryjournal.comfrontiersin.orgnih.gov

Structural Modifications and Design Principles for Novel Analogs

Structural modifications of this compound can involve altering the substituents on the dihydrobenzofuran ring or modifying the N-methylcarbamate group. Design principles for novel analogs are often guided by the desired biological activity and the relationship between chemical structure and activity (SAR). For carbamate pesticides, modifications might aim to influence factors such as enzyme binding affinity, metabolic stability, or physical properties like solubility and volatility. google.comnih.gov

Research into other heterocyclic derivatives, such as furan-based compounds, shows that slight modifications in substitution patterns can significantly alter biological activity. utripoli.edu.ly This suggests that targeted modifications to the this compound structure could lead to analogs with varied properties. Studies on other pesticidally active heterocyclic derivatives demonstrate the incorporation of various substituents, including halogen, cyano, alkyl, and alkoxy groups, to optimize properties. google.com

Novel Heterocyclic Derivatives Incorporating this compound Moieties

The this compound moiety, particularly its dihydrobenzofuran core or the carbamate functional group, can be incorporated into novel heterocyclic systems to create new chemical entities. This involves synthesizing hybrid molecules that combine the structural features of this compound with other heterocyclic scaffolds. openmedicinalchemistryjournal.comfrontiersin.orgnih.gov

Research on novel heterocyclic compounds highlights the synthesis of derivatives containing various heterocyclic rings, such as pyrazole, pyrimidine, thiazine, and thiazole (B1198619) moieties, for different applications. openmedicinalchemistryjournal.comfrontiersin.orgnih.govekb.eg While direct examples of this compound moieties being incorporated into these specific heterocycles are not provided, the general principle of creating hybrid molecules with combined structural elements is a common strategy in medicinal and agricultural chemistry. mdpi.com This approach allows for the exploration of a wider chemical space and the potential discovery of compounds with enhanced or altered properties compared to the parent this compound structure.

Molecular Mechanisms of Action of Decarbofuran

Reversible Acetylcholinesterase Enzyme (AChE) Inhibition Pathways The principal molecular target of decarbofuran is the enzyme acetylcholinesterase (AChE).nih.govAChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve impulses.frontiersin.orgnih.govInhibition of AChE by this compound leads to the accumulation of ACh, causing overstimulation of cholinergic receptors.cymitquimica.comnih.govThis overstimulation manifests as continuous transmission of nerve impulses and prolonged muscle contractions.nih.gov

The inhibition of AChE by carbamates, including this compound, is characterized as reversible. nih.gov This reversibility distinguishes carbamate (B1207046) inhibition from the often irreversible inhibition caused by organophosphate pesticides. cdc.govnih.gov Carbamates form unstable complexes with cholinesterases through a process called carbamoylation of the active sites of the enzymes. nih.gov While the carbamoylated enzyme is inhibited, the carbamoyl-enzyme complex can undergo spontaneous hydrolysis, leading to the reactivation of the enzyme.

Molecular Binding Interactions with Cholinesterase Active Sites Acetylcholinesterase possesses an active site gorge lined with aromatic residues, which plays a crucial role in substrate binding and catalysis.frontiersin.orgresearchgate.netThe active site contains a catalytic triad (B1167595) (composed of Ser, His, and Glu) where the hydrolysis of acetylcholine occurs.frontiersin.orgThere is also a peripheral anionic site (PAS) on the surface of AChE that interacts with the substrate and facilitates its entry into the active site gorge.frontiersin.org

Carbamate inhibitors, such as this compound, bind to the active site of AChE. nih.gov The interaction involves the carbamoyl (B1232498) group of the inhibitor reacting with the serine hydroxyl group within the catalytic triad of the enzyme, leading to the formation of a carbamoylated enzyme intermediate. nih.govfederalregister.gov This carbamoylation effectively blocks the active site, preventing the hydrolysis of acetylcholine. The binding interactions and the subsequent carbamoylation are key steps in the inhibitory pathway. Studies have investigated the kinetics of the interaction of carbamates, including this compound, with acetylcholinesterase to better understand the reaction scheme and the catalysis of decarbamoylation. researchgate.net

Comparative Analysis of Inhibitory Potency among Carbamates Carbamate pesticides, including this compound, are grouped together as having a common mechanism of toxicity primarily based on their shared ability to inhibit acetylcholinesterase through carbamoylation of the active site serine.federalregister.govWhile they share this common mechanism, the inhibitory potency can vary among different carbamate compounds.

Comparative studies often assess the relative ability of different carbamates to inhibit cholinesterase activity. For instance, relative potency factors (RPFs) have been derived for various carbamates based on their ability to inhibit brain cholinesterase in acutely exposed rats. cdc.gov These comparisons highlight that although the fundamental mechanism is the same, structural differences among carbamates can influence their binding affinity to the enzyme and the stability of the carbamoyl-enzyme complex, leading to variations in inhibitory strength. Data from such studies contribute to understanding the comparative neurotoxic potential within the carbamate class.

Other Proposed Molecular Targets and Pathways While AChE inhibition is the primary and well-established mechanism of action for this compound and other N-methyl carbamates, research has explored the possibility of other molecular targets and pathways being affected.researchgate.netgoogle.comresearchgate.net

Enzymatic Pathways Beyond Acetylcholinesterase Beyond its well-documented effects on acetylcholinesterase, the potential for this compound to interact with other enzymatic pathways has been considered. Some studies on carbamates and other pesticides have investigated their effects on enzymes other than AChE. For example, research on the metabolism of related compounds like furathiocarb (B52073) suggests involvement of cytochrome P450 enzymes, specifically CYP3A4, in their metabolic pathways.researchgate.netWhile this relates to metabolism rather than primary toxicity mechanism, it indicates interaction with other enzyme systems.

Furthermore, some studies exploring the effects of various agrochemicals have looked at enzymes like lipases, although direct evidence for this compound significantly inhibiting lipases as a primary mechanism of toxicity is not prominently reported in the provided search results. researchgate.net The focus in the literature regarding this compound's enzymatic targets remains overwhelmingly on cholinesterases.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Decarbofuran and Its Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of decarbofuran analogs is intrinsically linked to their molecular architecture. SAR studies systematically probe this connection by modifying specific regions of the molecule and observing the resultant changes in biological effect. While specific SAR studies on a wide range of this compound analogs are not extensively documented in publicly available literature, insights can be gleaned from research on the parent compound, carbofuran (B1668357), and other structurally related benzofuran (B130515) derivatives.

Carbofuran, a well-known carbamate (B1207046) pesticide, exerts its primary biological effect through the inhibition of the enzyme acetylcholinesterase (AChE). nih.govnih.govflvc.org This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of nerve impulses. The key structural features of carbofuran responsible for this activity include the carbamate moiety, which is essential for interacting with the active site of AChE, and the benzofuran ring system, which provides the foundational scaffold.

For this compound, which is a derivative of carbofuran, the core benzofuran structure remains a critical determinant of its biological activity. The nature and position of substituents on this ring system can significantly influence the compound's interaction with its biological target. Drawing parallels from studies on other benzofuran analogs, key structural determinants likely include:

Substituents on the Aromatic Ring: The presence, type, and position of functional groups on the benzene (B151609) portion of the benzofuran ring can modulate electronic properties, lipophilicity, and steric interactions. For instance, electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form electrostatic interactions or hydrogen bonds with the target.

Modifications at the Carbamate Side Chain (if present in analogs): For analogs retaining a carbamate or a similar functional group, modifications to the alkyl or aryl substituents on the nitrogen atom can impact the compound's potency and selectivity.

| Structural Region | Potential Influence on Biological Activity | Illustrative Example from Related Compounds |

|---|---|---|

| Benzofuran Ring | Provides the essential scaffold for target interaction. | The core structure of various biologically active benzofuran derivatives. nih.gov |

| Substituents on Aromatic Ring | Modulates electronic properties, lipophilicity, and steric hindrance. | Halogen or methoxy (B1213986) groups on the benzene ring of benzofuran analogs can alter their anticancer activity. nih.gov |

| Side Chain Modifications | Affects binding affinity and selectivity for the target enzyme. | Variations in the side chain of propafenone-type benzofurans influence their multidrug resistance-reversing activity. nih.gov |

Application of 3D-QSAR Methodologies (CoMFA, CoMSIA) in this compound Analog Design

To move beyond qualitative observations and establish a quantitative link between structure and activity, researchers employ 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.comnanobioletters.comresearchgate.net These computational techniques are invaluable for guiding the rational design of new this compound analogs with improved biological profiles.

Comparative Molecular Field Analysis (CoMFA) generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields for each compound. By correlating these field values with the observed biological activities, a QSAR model is developed. This model can then predict the activity of novel, unsynthesized analogs and provide visual representations, in the form of contour maps, that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govmdpi.com This often leads to more robust and predictive models. The resulting CoMSIA contour maps offer a more detailed understanding of the structural requirements for optimal biological activity.

While specific CoMFA and CoMSIA studies on this compound were not found, numerous studies on structurally similar furanone, dibenzofuran (B1670420), and other heterocyclic compounds demonstrate the power of these techniques. nih.govnih.gov For instance, a 3D-QSAR study on 5-aryl-3(2H)-furanone derivatives as selective COX-2 inhibitors revealed the significant role of steric, electrostatic, hydrophobic, and hydrogen bond donor substituents in their inhibitory activity. nih.gov Similarly, a study on dibenzofuran derivatives as PTP-MEG2 inhibitors used 3D-QSAR to identify key pharmacophoric features, including ring aromatic, hydrophobic, and hydrogen bond acceptor sites, that are crucial for binding to the target protein. nih.gov

| 3D-QSAR Method | Key Principles | Information Provided for Analog Design |

|---|---|---|

| CoMFA | Correlates steric and electrostatic fields with biological activity. | Contour maps indicating favorable/unfavorable regions for steric bulk and charge. |

| CoMSIA | Correlates steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields with activity. | More detailed contour maps providing insights into multiple physicochemical properties for optimal activity. |

The application of CoMFA and CoMSIA to a series of this compound analogs would involve synthesizing a training set of compounds with varying substituents, measuring their biological activity, and then generating predictive 3D-QSAR models. These models would be instrumental in prioritizing the synthesis of new analogs with the highest probability of success.

Computational Approaches for SAR Analysis

Beyond 3D-QSAR, a variety of other computational approaches are employed to deepen the understanding of the SAR of this compound and its analogs. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Approaches: When the 3D structure of the biological target is unknown, ligand-based methods are particularly useful. These include:

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for this compound analogs could be developed based on a set of active compounds and then used to screen virtual libraries for new potential hits.

Molecular Similarity Analysis: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the 3D shape and electronic properties of new this compound analogs to known active compounds, their potential activity can be predicted.

Structure-Based Approaches: When the 3D structure of the target protein (e.g., acetylcholinesterase) is available, structure-based methods can provide detailed insights into the binding interactions:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies of this compound analogs into the active site of a target enzyme can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, computational studies on carbofuran have elucidated its non-covalent binding mode within the active site of acetylcholinesterase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding interactions and the conformational changes that may occur upon binding.

These computational tools, often used in concert, provide a powerful platform for a comprehensive SAR analysis, enabling the rational design of this compound analogs with optimized biological activity.

Environmental Fate and Degradation Pathways of Decarbofuran

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of decarbofuran through non-biological means, including chemical reactions like hydrolysis and physical processes like photolysis.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a significant abiotic degradation pathway for carbamate (B1207046) pesticides, including this compound, in aquatic and soil environments. This process involves the reaction of the compound with water, often catalyzed by acids or bases. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of other substances in the environment herts.ac.ukfrontiersin.org. While specific kinetic data for this compound hydrolysis were not extensively detailed in the search results, hydrolysis of carbamates typically involves the cleavage of the carbamate ester linkage scielo.org.ar. The mechanism can vary with pH; under acidic conditions, it may involve protonation followed by water attack, while under basic conditions, it can involve hydroxide (B78521) attack masterorganicchemistry.comchemrxiv.org.

Photolysis and Phototransformation Pathways

Photolysis, the degradation of a compound by light, can also contribute to the transformation of this compound, particularly in surface water and on soil surfaces exposed to sunlight. Phototransformation pathways can lead to the formation of various photoproducts. Studies on related carbamates like carbofuran (B1668357) indicate that photolysis can occur, and the presence of photosensitizers can influence the degradation rate mdpi.com. While direct information on this compound photolysis pathways was limited, general photolytic processes for carbamates can involve cleavage of the carbamate linkage or alterations to the aromatic ring structure upm.edu.my.

Biotic Degradation Mechanisms: Microbial Transformations

Microbial degradation is a crucial process for the removal of this compound from the environment, particularly in soil and water. Microorganisms, primarily bacteria and fungi, possess enzymatic systems capable of transforming or mineralizing the compound.

Identification and Characterization of this compound-Degrading Microbial Strains

Numerous microbial strains capable of degrading carbamate pesticides, including those structurally related to this compound, have been identified and characterized academicjournals.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Specific studies have highlighted the role of bacterial genera such as Sphingomonas, Pseudomonas, Burkholderia, Achromobacter, Arthrobacter, and Novosphingobium in carbofuran degradation academicjournals.orgresearchgate.netscielo.org.coscielo.org.co. Fungal species from genera like Mucor, Trametes, Trichoderma, Pichia, and Aspergillus have also been implicated in carbamate transformation nih.govresearchgate.netresearchgate.net.

Research has focused on isolating and characterizing these strains from environments with a history of pesticide application, such as agricultural soils scielo.org.coscielo.org.co. For instance, Sphingomonas paucimobilis isolates from potato cultivated soils with a history of pesticide exposure demonstrated the ability to hydrolytically degrade carbofuran scielo.org.co. Burkholderia sp. PCL3 was isolated from carbofuran-phytoremediated rhizosphere soil and showed potential for carbofuran degradation researchgate.net.

Microbial Metabolic Pathways and Degradation Products of this compound and Related Carbamates

Microbial degradation of carbamates can proceed via several metabolic pathways, primarily involving hydrolysis and oxidation scielo.org.co. The most common initial step is the hydrolysis of the N-methylcarbamate linkage, often catalyzed by carbofuran hydrolase (CarH) or similar enzymes scielo.org.arresearchgate.net. This hydrolysis typically yields a carbofuran phenol (B47542) (specifically, 2,3-dihydro-2,2-dimethyl-7-benzofuranol) and methylamine (B109427) scielo.org.coresearchgate.net.

Further degradation of the carbofuran phenol can occur through pathways that target the benzofuran (B130515) ring structure scielo.org.coresearchgate.net. Oxidative pathways, often involving hydroxylase enzymes, can lead to the formation of hydroxylated metabolites such as 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran (B117061) mdpi.comnih.govnih.gov. Some microorganisms can further break down these phenolic compounds and ring structures, potentially leading to mineralization into carbon dioxide and water researchgate.netscielo.org.co.

Studies on Novosphingobium sp. FND-3 proposed three distinct routes for carbofuran degradation: hydrolysis of the carbamate ester linkage, hydrolysis of the ether linkage in the furanyl ring, and oxidation of the aromatic nucleus nih.govfrontiersin.org. Pseudomonas sp. 50432 has been shown to utilize both oxidative and hydrolytic pathways, producing 5-hydroxycarbofuran and carbofuran phenol nih.gov.

Key degradation products identified for carbofuran and related carbamates include:

Carbofuran phenol (2,3-dihydro-2,2-dimethyl-7-benzofuranol) scielo.org.coresearchgate.netherts.ac.uk

3-Hydroxycarbofuran mdpi.comupm.edu.mynih.govmetabolomicsworkbench.org

3-Ketocarbofuran mdpi.comupm.edu.mynih.govnih.govuni.luherts.ac.uk

Methylamine scielo.org.coresearchgate.net

While this compound is structurally similar to carbofuran, specific metabolic pathways and degradation products unique to this compound were not explicitly detailed in the search results beyond its general classification as a carbamate subject to similar degradation processes. However, given the structural similarity, it is likely that analogous hydrolysis and oxidative pathways yielding related phenolic and hydroxylated products would be involved.

Here is a table summarizing some key degradation products of related carbamates like carbofuran:

| Compound Name | PubChem CID |

| Carbofuran Phenol | - |

| 3-Hydroxycarbofuran | 27975 |

| 3-Ketocarbofuran | 27999 |

| 3-Ketocarbofuran phenol | 87303 |

Note: While "Carbofuran Phenol" is a commonly referred to degradation product, a specific PubChem CID for this exact name was not readily found. It is also referred to as 2,3-dihydro-2,2-dimethyl-7-benzofuranol. herts.ac.uk

Genetic Basis of Microbial Degradation

The ability of microorganisms to degrade carbamate pesticides is often linked to the presence of specific catabolic genes that encode the enzymes responsible for the degradation pathways academicjournals.orgnih.gov. A key gene identified in the degradation of N-methylcarbamates is the mcd gene, which encodes for carbofuran hydrolase scielo.org.aracademicjournals.orgscielo.org.co. This enzyme catalyzes the initial hydrolysis of the carbamate linkage.

Studies have indicated that these pesticide-degrading genes can be located on plasmids or transposons, suggesting that horizontal gene transfer plays a role in the dissemination of degradation capabilities among microbial populations in the environment academicjournals.orgnih.govresearchgate.netscielo.org.co. This genetic mobility contributes to the adaptation of microbial communities to the presence of carbamate pesticides. Understanding the genetic basis of degradation is crucial for potential bioremediation strategies aimed at enhancing the removal of this compound and other carbamates from contaminated sites nih.govmdpi.com.

Influence of Environmental Factors on Microbial Degradation Kinetics (e.g., Temperature, Soil Organic Matter)

Microbial degradation is a principal pathway for the breakdown of Carbofuran, and by extension, its metabolite this compound, in soil. researchgate.netresearchgate.net The rates of microbial degradation are significantly influenced by environmental factors such as temperature and soil moisture content. researchgate.netresearchgate.net

Studies on Carbofuran have shown that increased soil moisture content and temperature lead to increased rates of mineralization and degradation in non-autoclaved soil, where microbial activity is present. researchgate.net In natural soil, Carbofuran half-lives ranged from 26 to over 90 days, with dissipation following first-order kinetics. researchgate.net Autoclaving soil, which eliminates microbial activity, significantly increased the half-life of Carbofuran, demonstrating the crucial role of microbes in its breakdown. researchgate.net

Environmental Mobility and Distribution in Soil-Water Systems

The mobility and distribution of this compound, like Carbofuran, in soil-water systems are critical for assessing their potential to contaminate water resources. Carbofuran is described as moderately soluble in water and having a high potential for leaching to groundwater based on its chemical properties. herts.ac.uk

Adsorption/Desorption Dynamics in Varied Soil Matrices

Adsorption and desorption dynamics significantly impact the mobility of chemicals in soil. Adsorption is the process by which a substance adheres to soil particles, while desorption is its release back into the soil solution. These processes influence how readily a compound can be transported through the soil profile.

Laboratory experiments have confirmed the influence of soil structure and properties, including organic matter content, on Carbofuran adsorption. researchgate.netresearchgate.net This adsorption, in turn, affects its leaching under field conditions. researchgate.net Studies on other pesticides have shown that organic matter content is a very important factor influencing adsorption, with higher adsorption observed in soils with high organic carbon content. researchgate.net The clay content and pH of the soil also influence adsorption-desorption processes. researchgate.net Desorption is a key process affecting pesticide sequestration in soils and controls their predisposition to be degraded or leached. researchgate.net

Leaching Potential and Groundwater Contamination Modeling

The leaching potential of a compound refers to its likelihood of being transported downwards through the soil profile to groundwater. Carbofuran has a high potential for leaching to groundwater. herts.ac.uk Studies using models like the Attenuation Factor (AF) and Retardation Factor (RF) have estimated the potential for groundwater contamination by Carbofuran leaching in agricultural soils. amazonaws.com These models indicated a probability of groundwater contamination based on the estimated leaching of Carbofuran through the soil profile. amazonaws.com For example, one study estimated that a significant percentage of applied Carbofuran could reach depths of 10 cm and 20 cm in an oxisol soil. amazonaws.com

Data on the leaching behavior of Carbofuran in different soil types under simulated rainfall conditions has shown that it does leach through soil. researchgate.net The formulation of the pesticide can also influence its susceptibility to leaching, with technical material potentially being more prone to leaching than formulated products. researchgate.net

Transformation Products and Metabolite Profiling in Environmental Samples

Carbofuran undergoes metabolism in the environment, leading to the formation of transformation products and metabolites, including this compound. scispace.comscielo.br Other significant metabolites of Carbofuran include 3-hydroxycarbofuran and carbofuran-7-phenol. scispace.comscielo.brnih.govresearchgate.netconicet.gov.arnih.govscielo.org.co

In the environment, Carbofuran is first metabolized to Carbofuran-7-phenol and 3-hydroxycarbofuran. scispace.comscielo.brresearchgate.netscielo.org.co Further degradation of 3-hydroxycarbofuran can lead to the formation of 3-ketocarbofuran. scispace.comscielo.br Carbofuran-7-phenol is generally considered less toxic than Carbofuran, while 3-hydroxycarbofuran and 3-ketocarbofuran can be similarly toxic to the parent compound. researchgate.netscielo.org.co

Metabolite profiling in environmental samples helps in understanding the degradation pathways and the persistence of the parent compound and its breakdown products. Studies have detected residues of Carbofuran and its metabolites, such as 3-hydroxycarbofuran, in various environmental matrices, including oranges where carbosulfan (B1218777) was applied. scispace.comscielo.br The rapid metabolism of carbosulfan to carbofuran and then to 3-hydroxycarbofuran has been observed. scispace.comscielo.br

Data on the presence and levels of these metabolites in soil and water samples provide insights into the degradation processes occurring in different environmental compartments. For instance, the detection of 3-hydroxycarbofuran residues, even at low levels, indicates the ongoing transformation of Carbofuran. scielo.br

Ecotoxicological Studies of Decarbofuran in Non Mammalian Organisms

Impact on Aquatic Ecosystems and Organisms (e.g., Fish, Daphnids, Algae)

Ecotoxicological studies assess the potential harm of chemicals to aquatic organisms, including fish, daphnids, and algae. Standardized laboratory bioassays are commonly used to quantify the toxicological effects of specific contaminants on aquatic life. usgs.gov These tests often determine endpoints such as lethal concentrations (LCx) and effective concentrations (ECx). usgs.gov

Research indicates that carbamate (B1207046) pesticides, including the related compound carbofuran (B1668357), can be very toxic to fish, with LC50 values generally below 1 mg/l. agriculturejournals.cz Studies evaluating the acute toxicity of carbofuran to Poecilia reticulata (guppy) found 48h LC50 values of 0.3468 mg/l and 96h LC50 values of 0.2245 mg/l. agriculturejournals.cz Symptoms observed in fish exposed to concentrations in the range of 0.10 to 0.50 mg/l included hyperaemia of gills, uncoordinated surface swimming, nipping, and behavioral signs of muscle tetany. agriculturejournals.cz

Daphnids, such as Daphnia magna, are known for their high sensitivity to pesticides and are useful aquatic organisms for testing the ecological toxicities of environmental pollutants. agriculturejournals.cznih.gov Acute toxicity tests on Daphnia magna with carbofuran have shown 24h EC50 values of 0.0447 mg/l and 48h EC50 values of 0.0187 mg/l, based on immobilization. agriculturejournals.cz The results of toxicity tests with Daphnia magna have differed in the order of magnitude compared to tests with other selected aquatic organisms, proving Daphnia magna to be a highly sensitive test organism. agriculturejournals.cz

Algae are also included in aquatic ecotoxicity testing, with endpoints often focusing on growth inhibition. agriculturejournals.czmdpi.com While specific data for Decarbofuran's impact on algae were not extensively found in the provided snippets, related studies on other chemicals assess algal toxicity using endpoints like the concentration causing 50% inhibition of growth rate (ErC50). mdpi.comconcawe.eu

The high toxicity of carbofuran to selected species of aquatic organisms, particularly Daphnia magna and fish, highlights the need to protect natural surface waters from potential contamination. agriculturejournals.cz

Here is a table summarizing some acute toxicity data for carbofuran on aquatic organisms:

| Organism | Endpoint | Concentration (mg/l) |

| Poecilia reticulata | 48h LC50 | 0.3468 |

| Poecilia reticulata | 96h LC50 | 0.2245 |

| Daphnia magna | 24h EC50 | 0.0447 |

| Daphnia magna | 48h EC50 | 0.0187 |

Assessment of Impact on Soil Microbial Communities

Soil microbial communities are essential for ecosystem functioning, playing vital roles in nutrient cycling and carbon transformation. frontiersin.orgfrontiersin.orgelifesciences.org The impact of chemical compounds like this compound on the composition and activity of these communities is an important aspect of ecotoxicological assessment.

While direct studies on this compound's specific impact on soil microbial communities were not detailed in the provided search results, research on soil microbial communities in various contexts highlights their sensitivity to environmental changes and disturbances. elifesciences.orgplos.orgnih.gov For example, studies on the decomposition of organic matter have shown distinct changes in both the function and community composition of soil microbes. plos.org

The stability and resilience of soil microbial communities are linked to their diversity and the presence of higher trophic levels in the soil food web. frontiersin.orgelifesciences.org Disturbances, including the introduction of chemicals, can potentially alter this stability, impacting essential ecosystem functions like carbon and nitrogen cycling. frontiersin.orgelifesciences.org Assessing the impact of pesticides on soil microbial communities is part of the broader terrestrial ecotoxicology evaluation. ecetoc.org

Long-Term Ecological Consequences of Environmental Presence

The long-term ecological consequences of a chemical's presence in the environment are influenced by its persistence, bioaccumulation potential, and toxicity. semanticscholar.org Pesticides can persist in the environment for decades and pose a global threat to ecological systems. pan-europe.info Excessive use and misuse of pesticides can lead to contamination of soil and water sources, resulting in loss of biodiversity and disruption of ecological balance. pan-europe.info

The accumulation of persistent pollutants in the environment can lead to their transfer through food chains, posing risks to organisms at higher trophic levels. semanticscholar.org While specific long-term studies on this compound were not extensively found, the general understanding of persistent chemicals indicates that their continued presence can lead to chronic toxicity and broader ecosystem effects beyond immediate acute impacts. semanticscholar.orgpan-europe.info

Assessing long-term ecological consequences requires considering not only the direct toxicity of the compound but also its fate and behavior in different environmental compartments, such as soil and water, and its potential to affect ecosystem structure and function over extended periods. ecetoc.orgstaphyt.com Changes in habitat and food chains due to chemical contamination can lead to long-term effects on biodiversity. pan-europe.info

Advanced Analytical Methods for Detection and Quantification of Decarbofuran and Its Metabolites

Chromatographic Techniques (GC-MS, LC-MS/MS, HPLC)

Chromatographic techniques are widely employed for the separation and detection of Decarbofuran and related compounds due to their ability to resolve complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) are prominent examples. LC-MS/MS is particularly powerful for the analysis of small molecules and their metabolites, offering high sensitivity and selectivity bioxpedia.com. It combines the separation capabilities of HPLC with the quantitative and qualitative analysis of mass spectrometry bioxpedia.com. Multiple Reaction Monitoring (MRM) is a preferred scan type in LC-MS/MS for detecting numerous substances simultaneously bund.de. GC-MS is also used for the detection and quantification of pesticides, including carbamates researchgate.netata-journal.org.

Method development and validation are critical steps to ensure the reliability of analytical results, especially when analyzing complex environmental matrices like soil and water. Validation typically involves evaluating parameters such as linearity, precision, accuracy, selectivity, recovery, and detection limits unal.edu.conih.gov. For instance, a validated method for carbofuran (B1668357) (a related compound) in soil using HPLC-UV demonstrated linearity in the range of 0.47 to 2.36 mg/kg, with a recovery percentage of 98.25 ± 3.97% unal.edu.co. Another method for carbofuran and its metabolite 3-hydroxycarbofuran (B132532) in animal biological samples using HPLC-DAD showed linearity in the range of 6.25-100 µg/mL with correlation coefficients greater than 0.9811 nih.gov.

Validation parameters for analytical methods can be summarized as follows:

| Validation Parameter | Description |

| Linearity | Demonstrates that the signal is directly proportional to analyte concentration over a specific range. unal.edu.conih.gov |

| Precision | Assesses the reproducibility of results under the same conditions (intra-day) and varying conditions (inter-day). researchgate.net |

| Accuracy | Measures how close the experimental results are to the true value. unal.edu.conih.gov |

| Selectivity/Specificity | Ensures that the method can distinguish the analyte from other components in the matrix. unal.edu.co |

| Recovery | Determines the efficiency of the extraction and cleanup procedures. nih.govscielo.br |

| Detection Limit (LOD) | The lowest concentration that can be reliably detected. unal.edu.coresearchgate.net |

| Quantification Limit (LOQ) | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. unal.edu.coresearchgate.netscielo.br |

Methods for carbofuran and its metabolites have been developed and validated for various matrices, including oranges, demonstrating satisfactory recovery percentages scielo.br.

Achieving low detection limits is crucial for monitoring trace levels of this compound and its metabolites in environmental and biological samples. The detection limit (LOD) is defined as the lowest concentration of an analyte that can be distinguished from a blank sample with a certain level of confidence numberanalytics.com. The limit of quantification (LOQ) is the lowest concentration that can be reliably quantified unal.edu.coresearchgate.netscielo.br.

Reported detection limits for carbofuran and related compounds using chromatographic methods vary depending on the specific technique, matrix, and method parameters. For example, an RP-HPLC method for carbofuran analysis had LOD and LOQ values of 2.32 µg/mL and 4.12 µg/mL, respectively researchgate.net. For carbofuran and 3-hydroxycarbofuran in rape plants, the detection limit by HPLC with UV detection was about 0.2 ppm researchgate.net. A method for carbofuran in soil using HPLC-UV reported LOD and LOQ of 0.045 and 0.149 mg/kg unal.edu.co. Sensitivity can be enhanced through optimized sample preparation techniques, improved instrumentation, and selection of appropriate detection modes (e.g., using mass spectrometry in LC-MS/MS) bioxpedia.comnumberanalytics.com.

Here is a table summarizing some reported detection and quantification limits for carbofuran and related compounds using chromatographic techniques:

| Compound | Matrix | Technique | LOD | LOQ | Reference |

| Carbofuran | Formulations | RP-HPLC | 2.32 µg/mL | 4.12 µg/mL | researchgate.net |

| Carbofuran | Rape plants | HPLC-UV | ~0.2 ppm | Not specified | researchgate.net |

| 3-Hydroxycarbofuran | Rape plants | HPLC-UV | ~0.2 ppm | Not specified | researchgate.net |

| Carbofuran | Soil | HPLC-UV | 0.045 mg/kg | 0.149 mg/kg | unal.edu.co |

| Carbofuran | Oranges | GC-NPD | Not specified | 0.05 mg/kg | scielo.br |

| 3-Hydroxy-carbofuran | Oranges | GC-NPD | Not specified | 0.05 mg/kg | scielo.br |

| Carbofuran | Animal tissues | HPLC-DAD | Not explicitly stated | Not explicitly stated | nih.gov |

| 3-Hydroxycarbofuran | Animal tissues | HPLC-DAD | Not explicitly stated | Not explicitly stated | nih.gov |

Note: this compound is a metabolite of carbofuran, and analytical methods for carbofuran and its other metabolites are often relevant.

Immunoanalytical Methods (e.g., ELISA)

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a different approach for detecting this compound and its metabolites, often providing high throughput and sensitivity. ELISA can be used to detect specific antigens or antibodies google.comusbio.net. An immunosensor based on a broad-spectrum monoclonal antibody has been developed with high binding affinity against carbofuran and 3-hydroxycarbofuran, showing linear detection ranges and low detection limits for these compounds in water or agricultural products researchgate.net. While this compound itself was mentioned in the context of ELISA in one patent google.com, specific details on a validated ELISA method solely for this compound were not extensively found in the provided results. However, the principle of using antibodies with high affinity for the target analyte is fundamental to ELISA usbio.netsigmaaldrich.com.

Sample Preparation and Extraction Methodologies (e.g., LLE, SPE)

Effective sample preparation is a critical step before chromatographic or spectrometric analysis to isolate and concentrate the analytes of interest and remove interfering matrix components biotage.comorganomation.comphenomenex.blog. Common methodologies include Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) scioninstruments.comnih.gov.

LLE involves partitioning analytes between two immiscible liquid phases based on their solubility differences organomation.comphenomenex.blogscioninstruments.com. It can be used to concentrate analytes and is applicable to various matrices, including water and biological fluids biotage.comorganomation.com. While effective, LLE can be labor-intensive and may result in emulsions phenomenex.blog.

SPE is a more selective technique that uses a solid stationary phase to retain analytes while interfering compounds are washed away organomation.comphenomenex.blogthermofisher.com. Analytes are then eluted using a suitable solvent phenomenex.blogthermofisher.com. SPE is widely used in environmental, pharmaceutical, and food safety applications and generally uses less solvent than LLE thermofisher.com. For the analysis of carbofuran and its metabolites in oranges, extraction with ethyl acetate (B1210297) followed by cleanup using gel permeation chromatography (GPC) was employed scielo.br. For soil samples, extraction with ethyl acetate and cleanup using C18 cartridges (SPE) was utilized for carbofuran analysis by HPLC-UV unal.edu.co. Matrix solid-phase dispersion (MSPD) has also been used for the extraction of carbofuran from soil samples before GC analysis scielo.org.co.

The choice of sample preparation method depends on the matrix and the target analytes, aiming to optimize recovery and reduce matrix effects biotage.comorganomation.com.

Computational Chemistry Approaches in Decarbofuran Research

Quantum Chemical Investigations of Decarbofuran Structure and Reactivity

Quantum chemical methods are fundamental tools for probing the electronic structure and reactivity of molecules at a detailed level. By solving the electronic Schrödinger equation, or approximations thereof, these methods can predict molecular geometries, energies, vibrational frequencies, and electronic properties that govern chemical behavior.

Electronic Structure Calculations (DFT, Coupled Cluster)

Electronic structure calculations, particularly Density Functional Theory (DFT) and Coupled Cluster (CC) methods, are widely used in computational chemistry to study molecular systems. DFT is a computationally efficient method that approximates the electron correlation energy and is often used for larger systems. Coupled Cluster methods, such as CCSD(T), are more computationally demanding but provide a systematically improvable approach to include electron correlation effects, often referred to as the "gold standard" for accurate energy calculations for small to medium-sized molecules google.comwikipedia.org. These methods can be applied to determine the optimized geometry of this compound, its electronic distribution, and various molecular properties that influence its reactivity and interactions. The choice of specific DFT functional and basis set, or the level of coupled cluster theory, depends on the desired accuracy and the computational resources available. nih.govarxiv.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach for elucidating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, computational chemists can map out reaction pathways and determine the most favorable routes. mdpi.commdpi.comchemrxiv.org This involves identifying plausible intermediate structures and the transition states connecting them. Quantum chemical methods, including DFT and Coupled Cluster, are essential for accurately describing the electronic changes that occur during bond breaking and formation in a reaction. uoa.gryoutube.com By studying the energy profile along a reaction coordinate, computational modeling can provide insights into activation energies and reaction rates. This is particularly valuable for understanding how this compound might degrade, react with other molecules, or undergo metabolic transformations.

Molecular Dynamics Simulations and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties and interactions. mdpi.commetrotechinstitute.orgprotocols.io These simulations track the motion of atoms and molecules over time according to classical mechanics, using force fields to describe the interactions between particles.

Binding Affinity Predictions and Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as this compound, to a larger molecule (receptor), often a protein. metrotechinstitute.orgnumberanalytics.com The goal is to estimate the binding affinity between the ligand and the target. nih.govuq.edu.auresearchgate.net Molecular docking algorithms search for optimal orientations and conformations of the ligand within the protein binding site, evaluating the quality of the fit using scoring functions. numberanalytics.com MD simulations can complement docking by providing a more realistic representation of the binding process, accounting for the flexibility of both the ligand and the receptor and the influence of the surrounding environment (e.g., solvent). mdpi.comfrontiersin.org This allows for refinement of docking poses and a better estimation of binding free energies.

Conformational Analysis of this compound and Analogs

Conformational analysis is crucial for understanding the flexibility of molecules and how different spatial arrangements (conformers) can influence their properties and interactions. chemrxiv.orgwgtn.ac.nzyoutube.comnih.gov For a flexible molecule like this compound, exploring its conformational space is important for accurately modeling its behavior, including its binding to targets. Computational methods, including systematic searches and MD simulations, are used to identify low-energy conformers. wgtn.ac.nzyoutube.com MD simulations can sample a wide range of conformations accessible to this compound and its analogs under specific conditions, providing insights into their dynamic behavior and the relative stabilities of different conformers. unt.edu

In Silico Prediction of Environmental Fate Parameters

In silico methods are increasingly used to predict the environmental fate of chemical compounds, providing a cost-effective and rapid way to assess their potential persistence, degradation, and transport in the environment. idener.ainih.govnih.gov These methods utilize quantitative structure-activity relationships (QSAR) and other computational models to predict properties relevant to environmental behavior, such as biodegradability, hydrolysis, and adsorption to soil or sediment. europa.euresearchgate.net By considering the chemical structure of this compound, in silico tools can estimate how it might behave in various environmental compartments, aiding in environmental risk assessment. nih.govnih.gov

Future Research Directions and Emerging Paradigms in Decarbofuran Chemistry

Bioremediation Strategies and Enhanced Microbial Degradation

Bioremediation, the use of living organisms (primarily microbes) to clean up contaminated environments, is a promising and eco-friendly approach for dissipating carbamate (B1207046) insecticides from soil and water researchgate.netupm.edu.myfrontiersin.org. Microorganisms in soil can metabolize carbamate pesticides through hydrolysis, leading to breakdown products like carbon dioxide and amines upm.edu.my. Various bacterial and fungal species capable of degrading a broad range of carbamates have been isolated and characterized researchgate.net. Microbial carbamate hydrolase genes, such as mcd, cehA, cahA, cfdJ, and mcbA, are strongly implicated in the evolution of new metabolic functions for carbamate degradation researchgate.net.

Future research in Decarbofuran bioremediation could focus on several key areas:

Isolation and Characterization of this compound-Specific Degraders: Identifying and studying microbial species with a high capacity for degrading this compound specifically. While cross-conditioning among carbamates is common, the specificity of microbial enzymes can vary annualreviews.org.

Enzyme Engineering: Elucidating the molecular mechanisms of enzymatic pathways involved in carbamate degradation is crucial for future research mdpi.com. Engineering microbial carbamate hydrolases for enhanced efficiency and specificity towards this compound could significantly improve bioremediation outcomes researchgate.net.

Consortia-Based Remediation: Utilizing or constructing synthetic microbial consortia with complementary degradation pathways could enhance the in situ degradation of this compound nih.gov. While synthetic consortia have been explored for other pollutants, their application to carbamates is an area for future research nih.gov.

Biostimulation and Bioaugmentation: Optimizing environmental conditions (e.g., pH, temperature, nutrient availability) to stimulate indigenous microbial communities or introducing highly effective exogenous microbes (bioaugmentation) could enhance this compound degradation frontiersin.orgmdpi.comnih.gov. Challenges remain in scaling up these processes for large-scale field operations scielo.br.

Integration with Phytoremediation: Combining microbial degradation with phytoremediation, using plants to remove or transform pollutants, is another sustainable strategy for managing contaminated soils mdpi.comscielo.brmdpi.com.

Enhanced biodegradation of insecticides, including carbofuran (B1668357), has been observed in soils with a history of repeated application, indicating microbial adaptation annualreviews.orgiastate.edu. This suggests that microbial communities can develop the capacity to rapidly degrade these compounds iastate.edu. Future studies could investigate the stability of this enhanced degradation capacity for this compound in the absence of continuous exposure annualreviews.org.

Sustainable Design of Next-Generation Carbamate Analogs

The development of more efficient and safer carbamate products is a trend in the carbamate market futuremarketinsights.com. Future research in designing next-generation carbamate analogs, potentially including those related to this compound, will likely emphasize sustainability and reduced environmental impact.

Key aspects of sustainable design include:

Biodegradability: Designing carbamate analogs that are more readily biodegradable in the environment can reduce their persistence and potential for causing toxicity futuremarketinsights.commdpi.com. The change in functionality within a molecule, such as incorporating carbamate groups, can influence biodegradability via hydrolysis or enzymatic action mdpi.com.

Targeted Activity: Developing compounds with more selective toxicity towards target pests and reduced impact on non-target organisms and the environment is a crucial goal futuremarketinsights.com.

Greener Synthesis Methods: Shifting towards sustainable chemistry methods using greener precursors and solvent-less synthesis pathways is important for regulatory compliance and reduced environmental footprint futuremarketinsights.commdpi.com. Novel synthetic methodologies, such as green oxidation processes, are being explored for the synthesis of carbamate derivatives mdpi.com.

Structure-Activity Relationships: Understanding the relationship between the chemical structure of carbamates and their environmental behavior, including degradation pathways and toxicity, is essential for designing safer alternatives nih.gov. Computational methods, such as density functional theory (DFT) calculations, can provide insights into the conformational landscape and properties of carbamate-based materials, which can inform the design of new functional materials researchgate.netresearchgate.net.

The carbamate motif remains a promising structure in the discovery of "green" pesticides mdpi.com. Future design efforts will likely focus on incorporating structural features that promote desired environmental fates while maintaining efficacy.

Advanced Monitoring and Sensing Technologies for Environmental Presence

Accurate and timely monitoring of this compound in the environment is essential for assessing its distribution, persistence, and potential risks. Traditional analytical techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are effective but can be expensive, time-consuming, and require specialized equipment mdpi.comnih.govdoi.org.

Future research will focus on developing advanced monitoring and sensing technologies with improved characteristics:

Portability and On-Site Detection: There is a growing need for fieldable instruments that can perform analyses on-site or in situ, reducing the need for sample transportation and laboratory analysis mdpi.comfrontiersin.orgnih.govnih.gov. Portable sensors using technologies like personal glucose meters (PGM) have shown promise for detecting carbamate pesticides like carbofuran mdpi.com.

Increased Sensitivity and Selectivity: Advanced sensing techniques, including those based on nanomaterials, molecularly imprinted polymers (MIPs), aptamers, or biomimetic materials, can offer increased sensitivity to detect very low concentrations of this compound in complex environmental matrices frontiersin.orgresearchgate.net. Improving selectivity is also crucial to differentiate this compound from other similar compounds frontiersin.org.

Rapid Analysis: Developing rapid detection methods is of paramount importance for effective environmental surveillance nih.govnih.gov. Biosensors, which utilize biological components like enzymes, offer the potential for fast pesticide detection nih.govresearchgate.net. Acetylcholinesterase (AChE)-based sensors are being explored for carbamate detection mdpi.comdoi.orgnih.gov.

Integration of Technologies: Combining different sensing techniques and integrating them with technologies like smartphones for data acquisition and analysis can enhance monitoring capabilities nih.gov.

Real-time Monitoring: Technologies that allow for real-time automated measurements in situ or remotely are particularly challenging but highly desirable for continuous environmental monitoring neuroject.comapsensing.commdpi.com. Distributed fiber optic sensing technologies are being used for real-time monitoring in other contexts and could potentially be adapted apsensing.com.

The development of cost-effective, portable, and highly sensitive sensors will be critical for enhancing the monitoring of this compound in various environmental compartments mdpi.com.

Integration of Omics Technologies in Environmental Fate Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools for understanding the complex interactions between organisms and environmental chemicals at a molecular level enviro.wikiresearchgate.netnih.govacs.orgresearchgate.netbioscipublisher.com. Integrating these technologies can offer a holistic view of biological systems and their responses to pollutants bioscipublisher.com.

Future research on the environmental fate of this compound can significantly benefit from the integration of omics technologies:

Understanding Microbial Degradation Pathways: Omics approaches can unravel the genetic information, regulatory networks, and metabolic pathways involved in pesticide degradation by microorganisms mdpi.com. Transcriptomics and proteomics can identify the enzymes and proteins expressed during this compound degradation, while metabolomics can reveal the intermediate breakdown products mdpi.com.

Assessing the Impact on Non-Target Organisms: Environmental omics can help elucidate the molecular mechanisms of toxicity of environmental chemicals on ecosystems and non-target organisms enviro.wikiacs.orgresearchgate.net. This can involve identifying changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolite patterns (metabolomics) in organisms exposed to this compound enviro.wikiresearchgate.net.

Identifying Biomarkers: Omics technologies can facilitate the identification of biomarkers for chemical toxicity testing and environmental monitoring enviro.wikiresearchgate.net. These biomarkers can indicate exposure to this compound or its effects on biological systems.

Predicting Environmental Fate and Impact: Integrating multi-omics data can provide a basis for developing models to predict the environmental fate and ecological impact of this compound mdpi.comfrontiersin.org. This can involve understanding how microbial communities respond to this compound exposure and how the compound is transformed or persists in different environmental compartments mdpi.com.

Exploring Microbial Community Dynamics: Metagenomics can be used to characterize the composition and functional potential of microbial communities in environments contaminated with this compound, providing insights into their role in its degradation mdpi.com.

The application of omics technologies in environmental research is rapidly growing and holds significant potential for improving our understanding of how environmental chemicals affect ecosystems and human health enviro.wikiresearchgate.netacs.orgmdpi.com. Overcoming challenges related to the vast amount and complexity of omics data requires specialized techniques based on machine learning and big data analysis mdpi.com.

Q & A

Q. What are the standard analytical methods for quantifying Decarbofuran in environmental samples, and how are they validated?

this compound quantification typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography (GC-MS). Method validation follows guidelines from the International Council for Harmonisation (ICH), including parameters like linearity (R² ≥ 0.99), recovery rates (70–120%), and limits of detection (LOD < 0.1 ppm). Cross-validation with spiked matrix samples ensures accuracy in complex environmental matrices such as soil or water .

Q. How do researchers design experiments to assess this compound’s degradation pathways in soil?

Controlled microcosm studies are standard. Researchers simulate environmental conditions (pH, temperature, microbial activity) and apply isotopically labeled this compound (e.g., ¹⁴C-labeled) to track degradation products via liquid scintillation counting or tandem mass spectrometry. Kinetic models (e.g., first-order decay) quantify half-lives and identify metabolites .

Q. What in vitro models are used to evaluate this compound’s acute toxicity?

Common models include cell viability assays (MTT, ATP luminescence) in human hepatocyte (HepG2) or neuroblastoma (SH-SY5Y) cell lines. Dose-response curves (IC₅₀ values) are generated, with statistical significance determined via ANOVA (p < 0.05). Positive controls (e.g., rotenone for mitochondrial toxicity) validate assay sensitivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported neurotoxic effects across species?

Species-specific differences in acetylcholinesterase (AChE) inhibition kinetics require comparative in vitro assays using purified enzymes from target organisms (e.g., rats vs. zebrafish). Molecular docking simulations (AutoDock Vina) and inhibition constants (Kᵢ) clarify structural determinants of potency. Meta-analyses of published IC₅₀ values identify outliers and methodological biases .

Q. What computational approaches predict this compound’s long-term environmental impact under climate change scenarios?

Physiologically based kinetic (PBK) models integrate soil adsorption coefficients (Koc), hydrolysis rates, and climate projections (e.g., IPCC rainfall data). Monte Carlo simulations quantify uncertainty, while geographic information systems (GIS) map regional exposure risks. Peer-reviewed models (e.g., EPA’s EPI Suite) validate predictions .

Q. How do researchers address discrepancies in this compound’s bioaccumulation factors (BAFs) across trophic levels?

Stable isotope analysis (δ¹⁵N) of food webs in contaminated ecosystems identifies biomagnification trends. Lipid-normalized BAFs are compared using regression models, with confounding variables (e.g., metabolic transformation rates) controlled via partial least squares (PLS) regression. Field studies are complemented by lab-based radiotracer experiments .

Q. What strategies optimize this compound’s photocatalytic degradation for scalable remediation?

Response surface methodology (RSM) designs experiments to test variables like TiO₂ nanoparticle concentration, UV intensity, and pH. Degradation efficiency is monitored via total organic carbon (TOC) analysis. Scalability is assessed using pilot reactors, with techno-economic analysis (TEA) comparing energy costs to traditional methods .

Methodological Guidance

Q. How should researchers handle conflicting data on this compound’s endocrine-disrupting potential?

Apply the Hill criteria for causality: strength of association (odds ratios), consistency across studies, and biological plausibility (receptor-binding assays). Systematic reviews (PRISMA guidelines) assess bias, while in silico models (OECD QSAR Toolbox) predict estrogenic activity. Replication studies in independent labs reduce false positives .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other pesticides?

Fractional factorial designs test interactions between this compound and co-occurring pesticides. Isobolographic analysis calculates combination indices (CI < 1 indicates synergy). Generalized linear mixed models (GLMMs) account for random effects like batch variability. Sensitivity analysis identifies dominant variables .

Q. How can omics technologies elucidate this compound’s sublethal effects on non-target organisms?

Transcriptomics (RNA-seq) and metabolomics (LC-HRMS) profile gene expression and metabolite shifts in exposed organisms. Pathway enrichment analysis (KEGG, GO terms) identifies disrupted biological processes. Data are deposited in public repositories (e.g., NCBI GEO) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.